AG-490, also known as Tyrphostin B42, is a synthetic compound classified as a tyrosine kinase inhibitor. [, , ] Initially developed as a potential anti-cancer agent, AG-490 has garnered significant attention in scientific research for its ability to modulate various cellular signaling pathways, particularly those involving Janus kinases (JAKs) and signal transducers and activators of transcription (STATs). [, , ] AG-490 is widely used in in vitro and in vivo studies to explore the roles of JAK/STAT signaling in a diverse range of biological processes. [, ]
AG-490, also known as Tyrphostin AG490, is a synthetic compound that primarily functions as an inhibitor of the Janus kinase/signal transducer and activator of transcription signaling pathway, particularly targeting Janus kinase 2. This compound has garnered attention for its potential therapeutic applications in various diseases, including inflammatory conditions, tumors, and autoimmune disorders. AG-490 is notable for its ability to modulate immune responses and inhibit cell proliferation in specific contexts.
AG-490 is derived from the family of tyrphostins, which are a class of compounds known for their ability to inhibit receptor tyrosine kinases. It is classified as a small molecule inhibitor that specifically targets Janus kinase 2, thereby disrupting the downstream signaling pathways associated with this kinase. The compound is typically sourced from chemical suppliers such as MedChem Express and Sigma-Aldrich, where it is available in various forms including crystalline solids and solutions.
The synthesis of AG-490 involves several chemical reactions that yield the final product in a pure form. The compound can be synthesized through a multi-step process that includes:
Technical details regarding the reaction conditions, such as temperature, solvents used, and reaction times, are crucial for optimizing yield and purity. For instance, AG-490 has been reported to have a solubility of approximately 0.1 mg/ml in a 1:10 solution of dimethyl sulfoxide and phosphate-buffered saline at pH 7.2 .
AG-490 has a distinct molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula for AG-490 is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 367.42 g/mol.
AG-490 participates in several chemical reactions that are relevant to its function as an inhibitor:
These reactions highlight AG-490's role in cellular signaling and its potential impact on cell survival and proliferation.
The mechanism by which AG-490 exerts its effects involves several key processes:
This multifaceted mechanism highlights AG-490's potential therapeutic applications in conditions where JAK/STAT signaling is dysregulated.
AG-490 exhibits several physical and chemical properties that are relevant for its use in research:
These properties influence how AG-490 is handled in laboratory settings and its formulation for experimental use.
AG-490 has been extensively studied for its scientific applications:
AG-490 (Tyrphostin B42) emerged in the early 1990s as part of the tyrphostin class of synthetic tyrosine kinase inhibitors. Initially developed to target the epidermal growth factor receptor (EGFR), it was identified through systematic screening of benzylidene malononitrile derivatives. Early studies revealed its potent activity against EGFR with an IC₅₀ of 0.1 μM in cell-free assays, showing 135-fold selectivity for EGFR over ErbB2 [2] [5]. Its significance expanded when AG-490 was found to inhibit Janus kinase 2 (JAK2) at micromolar concentrations (~10 μM), positioning it as a pivotal tool for studying cytokine signaling pathways [5] [10]. Historically, AG-490 gained prominence for suppressing JAK2-dependent survival pathways in leukemia cells, marking one of the first demonstrations of JAK/STAT pathway inhibition as a viable anticancer strategy [5] [9]. This foundational work catalyzed its use across diverse research areas, including autoimmunity and fibrosis.
Table 1: Kinase Inhibition Profile of AG-490
Target Kinase | IC₅₀ (μM) | Selectivity Notes |
---|---|---|
EGFR | 0.1 | 135-fold selective over ErbB2 |
JAK2 | ~10 | Inhibits STAT3/5 phosphorylation |
JAK3 | ~10 | Suppresses IL-2 signaling |
ErbB2 | 13.5 | Moderate inhibition |
Data compiled from [2] [5] [7]
AG-490 (chemical name: (E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide) has a molecular weight of 294.3 g/mol and the formula C₁₇H₁₄N₂O₃ [5] [10]. Its structure features three key moieties:
This configuration facilitates competitive inhibition by occupying the kinase catalytic pocket. AG-490 exhibits poor aqueous solubility but dissolves in organic solvents like DMSO (≥14.7 mg/mL) and ethanol (≥4.73 mg/mL) [5] [10]. Stability studies indicate storage at -20°C is optimal. Biochemically, AG-490 acts reversibly, suppressing autophosphorylation of JAK2 (Tyr1007/1008) and downstream STAT3/5 activation within hours of treatment [6] [9]. Its cell permeability allows broad in vitro applications, though metabolic instability limits in vivo use.
Table 2: Physicochemical Properties of AG-490
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄N₂O₃ |
Molecular Weight | 294.3 g/mol |
CAS Number | 133550-30-8 |
Solubility | DMSO: ≥14.7 mg/mL; Ethanol: ≥4.73 mg/mL |
Key Functional Groups | Catechol, cyanoacrylamide, N-benzyl |
Mechanism | Competitive ATP-binding inhibitor |
AG-490 has been instrumental in dissecting JAK/STAT signaling mechanisms and their pathological roles. It selectively inhibits JAK2 phosphorylation, preventing STAT3 dimerization, nuclear translocation, and DNA binding [3] [7] [10]. Key research applications include:
Mechanistic Insights
Disease Models
Table 3: Research Applications of AG-490 in Disease Models
Disease Area | Key Findings | Reference |
---|---|---|
Pancreatic Cancer | ↓ Invasion (70%), ↓ MMP-2/VEGF expression via STAT3 inhibition | [9] |
Multiple Sclerosis | ↓ EAE severity, ↓ Th17 differentiation, ↑ autophagy proteins (LC3-II) | [8] |
Keloid Fibrosis | G1 cell cycle arrest, ↓ cyclin D1/CTGF, ↓ collagen synthesis | [6] |
Diabetes Insipidus | ↑ AQP2 membrane trafficking in vasopressin-deficient models | [4] |
AG-490 remains a cornerstone for validating JAK/STAT inhibition as a therapeutic strategy, though its lack of absolute specificity necessitates careful interpretation [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7